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Compound of Interest

Compound Name:
2-Chloro-3-

(methoxymethoxy)pyridine

CAS No.: 862667-72-9

Cat. No.: B6327608 Get Quote

Executive Summary
2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) is a critical intermediate in the

synthesis of fused polyheterocycles and pyridylsulfonylurea herbicides. It serves as a protected

form of 2-chloro-3-hydroxypyridine, allowing for lithiation or cross-coupling reactions (e.g.,

Suzuki-Miyaura) at the C4 or C5 positions without interference from the acidic phenol.

This guide details two synthesis procedures:

Protocol A (Process Route): A scalable, "green" approach using Dimethoxymethane (DMM)

to generate the electrophile in situ, avoiding the isolation of carcinogenic Chloromethyl

Methyl Ether (MOM-Cl).[1]

Protocol B (Laboratory Route): The classical method using commercial MOM-Cl, suitable for

gram-scale discovery work where reagent availability outweighs process optimization.

Safety Assessment & Engineering Controls
CRITICAL HAZARD ALERT:

Chloromethyl Methyl Ether (MOM-Cl): A known human carcinogen (OSHA regulated).[1] It is

highly volatile and hydrolyzes to release HCl and formaldehyde.
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Scalability Implication: On a kilogram scale, purchasing and handling pure MOM-Cl is often

prohibited by EHS regulations. Protocol A is designed to mitigate this risk by generating the

active reagent in a closed system.[1]

Engineering Controls[1]
Containment: All reactions involving MOM-Cl (or its in-situ generation) must be performed in

a certified fume hood or a closed reactor system with a caustic scrubber.

Quenching: Dedicated waste streams containing aqueous ammonia or NaOH must be

available to neutralize unreacted alkylating agents immediately.[1]

Retrosynthetic Analysis & Mechanism
The synthesis relies on the O-alkylation of the pyridinol oxygen. The reaction is regioselective

for oxygen over nitrogen due to the hard nature of the electrophile (Hard-Soft Acid-Base theory)

and the use of bases that promote the oxyanion.

In-Situ Generation (Protocol A)

2-Chloro-3-hydroxypyridine
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Figure 1: Retrosynthetic pathway highlighting the in-situ generation of the active

methoxymethyl cation.

Protocol A: Scalable In-Situ Synthesis
(Recommended)[1]
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This method utilizes Dimethoxymethane (DMM) and Acetyl Chloride to generate MOM-Cl in the

reaction vessel. This avoids the isolation of the carcinogen and uses Toluene, a process-

friendly solvent.

Materials
Reagent Equiv.[2][3][4] MW Role

2-Chloro-3-

hydroxypyridine
1.0 129.54 Substrate

Dimethoxymethane

(DMM)
2.5 76.09 Reagent Source

Acetyl Chloride 2.5 78.50 Reagent Source

Zinc Acetate

(Zn(OAc)₂)
0.01 183.48 Catalyst

DIPEA (Hünig's Base) 3.0 129.24 Acid Scavenger

Toluene - - Solvent

Step-by-Step Methodology
Reagent Formation (The "Generator"):

To a dry reactor purged with N₂, charge Dimethoxymethane (2.5 equiv) and Toluene (5 vol

relative to substrate).[1]

Add Zinc Acetate (1 mol%) and cool to 0°C.

Add Acetyl Chloride (2.5 equiv) dropwise over 30 minutes, maintaining internal

temperature < 10°C.

Mechanism:[1][5][6] This generates a solution of MOM-Cl and Methyl Acetate. Stir at 20°C

for 2 hours to ensure conversion.

Coupling Reaction:
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In a separate vessel, dissolve 2-Chloro-3-hydroxypyridine (1.0 equiv) and DIPEA (3.0

equiv) in Toluene (5 vol).

Cool the substrate solution to 0°C.[1]

Slowly transfer the in-situ generated MOM-Cl solution into the substrate vessel via

cannula or closed transfer line. Do not expose to air.[1]

Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

Work-up:

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 vol). Caution: CO₂

evolution.[1]

Separate the layers.[1][2] Extract the aqueous phase once with Toluene.[1]

Combine organic layers and wash with 10% NH₄OH (to destroy trace MOM-Cl) followed

by brine.[1]

Dry over Na₂SO₄ and concentrate under reduced pressure.[1]

Purification:

The crude oil is typically >95% pure.[1] If necessary, purify via short-path distillation (high

vacuum) or silica gel filtration (Hexane/EtOAc 9:1).[1]

Protocol B: Classical Laboratory Synthesis[1]
Suitable for small-scale (<10g) synthesis where commercial MOM-Cl is available and handled

in a glovebox or high-performance hood.

Materials
Substrate: 2-Chloro-3-hydroxypyridine (1.0 equiv)

Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)[1]

Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1]
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Solvent: DMF (Dimethylformamide) or THF[1]

Methodology
Deprotonation:

Dissolve 2-Chloro-3-hydroxypyridine in dry DMF (10 mL/g) under Argon.

Cool to 0°C. Add KOtBu portion-wise. The solution will likely turn yellow/orange as the

phenoxide forms.[1] Stir for 30 mins.

Alkylation:

Add MOM-Cl dropwise via syringe. Note: MOM-Cl is volatile; use a gas-tight syringe.

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Quench & Isolation:

Pour mixture into ice water. Extract with EtOAc (3x).[1]

Wash organics with LiCl (5% aq) to remove DMF, then brine.[1]

Concentrate to yield the product.

Analytical Data & Quality Control
Expected Properties

Appearance: Colorless to pale yellow oil or low-melting solid.

Molecular Weight: 173.60 g/mol .[1]

Solubility: Soluble in DCM, EtOAc, Toluene; Insoluble in water.[1]

Characterization (Reference Values)
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Technique Parameter Expected Signal

¹H NMR Methyoxy (–OCH₃) Singlet, δ 3.4–3.5 ppm (3H)

¹H NMR Methylene (–OCH₂O–) Singlet, δ 5.2–5.3 ppm (2H)

¹H NMR Pyridine H4, H5, H6
Aromatic region, δ 7.2–8.3

ppm

HPLC Purity > 98.0% (AUC) @ 254 nm

Troubleshooting Guide:

Issue: N-alkylation observed (formation of pyridone byproduct).

Solution: Ensure the solvent is non-polar (Toluene) if possible, or use a "harder"

counterion like Li+ or Na+ rather than K+.[1] However, MOM-Cl is highly selective for O-

alkylation.

Issue: Incomplete conversion.

Solution: The in-situ MOM-Cl generator may require slightly more time or fresh Zn(OAc)₂

catalyst. Ensure Acetyl Chloride is high quality (hydrolyzes easily).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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